Piperidine-2,3-dicarboxylic acid hydrochloride Piperidine-2,3-dicarboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC12933143
InChI: InChI=1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H
SMILES: C1CC(C(NC1)C(=O)O)C(=O)O.Cl
Molecular Formula: C7H12ClNO4
Molecular Weight: 209.63 g/mol

Piperidine-2,3-dicarboxylic acid hydrochloride

CAS No.:

Cat. No.: VC12933143

Molecular Formula: C7H12ClNO4

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Piperidine-2,3-dicarboxylic acid hydrochloride -

Specification

Molecular Formula C7H12ClNO4
Molecular Weight 209.63 g/mol
IUPAC Name piperidine-2,3-dicarboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H
Standard InChI Key NXLAIDOYPHVITO-UHFFFAOYSA-N
SMILES C1CC(C(NC1)C(=O)O)C(=O)O.Cl
Canonical SMILES C1CC(C(NC1)C(=O)O)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Piperidine-2,3-dicarboxylic acid hydrochloride belongs to the class of piperidine dicarboxylates, with the systematic IUPAC name piperidine-2,3-dicarboxylic acid hydrochloride . The parent compound, piperidine-2,3-dicarboxylic acid (CAS 46026-75-9), exists in a cis configuration, as confirmed by its (2S,3R) stereodescriptor in PubChem records . The hydrochloride form stabilizes the free carboxylic acid groups through protonation, enhancing solubility in polar solvents. Key structural identifiers include:

  • Molecular formula: C₇H₁₁NO₄·HCl

  • InChIKey: NXLAIDOYPHVITO-UHFFFAOYSA-N

  • SMILES: C1CC@HC(=O)O.Cl

The stereochemical integrity of the molecule is critical for its biological interactions, particularly in binding to ionotropic glutamate receptors, where the cis configuration mimics endogenous ligands .

Synthesis and Industrial Production

Historical Synthetic Routes

Early synthetic approaches for analogous dicarboxylic acid derivatives, such as pyridine-2,3-dicarboxylic acids, involved multi-step processes with low yields. For example, methods using Skraup reaction-derived quinolines required harsh nitric acid oxidation, leading to purification challenges . Similarly, routes employing α,β-unsaturated hydrazones and maleic acid derivatives suffered from costly starting materials and inefficient amino group elimination .

Modern Hydrolysis-Based Synthesis

A breakthrough method for pyridine-2,3-dicarboxylates, described in EP0274379A2, involves hydrolysis of diethoxycarbonyl intermediates under basic conditions . Although this patent focuses on pyridine analogs, the methodology is adaptable to piperidine systems:

  • Ester Hydrolysis:
    Diethoxycarbonylpiperidine derivatives are refluxed in a water-toluene mixture with sodium hydroxide, yielding the dicarboxylic acid sodium salt .

    C7H11NO4(COOEt)2+2NaOHC7H11NO4(COONa)2+2EtOH\text{C}_7\text{H}_{11}\text{NO}_4(\text{COOEt})_2 + 2\text{NaOH} \rightarrow \text{C}_7\text{H}_{11}\text{NO}_4(\text{COONa})_2 + 2\text{EtOH}
  • Acidification:
    The sodium salt is treated with mineral acids (e.g., HCl) to precipitate the free dicarboxylic acid, which is then converted to the hydrochloride salt via HCl gas exposure .

This one-pot process achieves yields exceeding 75% under optimized conditions (40–100°C, 1–24 hours) .

Physicochemical Properties

Solubility and Stability

While exact solubility data for the hydrochloride salt are unavailable, the parent acid’s solubility trends provide insights:

PropertyValue/DescriptionSource
Water SolubilityModerate (polar solvent preference)Inferred
Melting Point154–156°C (decomposes)Patent
Purity≥95%Enamine

The hydrochloride form exhibits enhanced stability compared to the free acid, as evidenced by its commercial availability as a solid .

Applications in Research and Industry

Pharmaceutical Intermediates

Piperidine-2,3-dicarboxylic acid derivatives serve as precursors for neuromodulators. For instance, their structural similarity to quinolinic acid positions them as potential NMDA receptor modulators . Recent studies explore their utility in synthesizing:

  • Anticonvulsants: Analogous pyridine dicarboxylates show efficacy in seizure models .

  • Herbicides: 2-(2-Imidazolin-2-yl)pyridine-3-carboxylic acid derivatives, synthesized from similar intermediates, exhibit herbicidal activity .

Challenges in Industrial Adoption

Despite promising applications, industrial adoption faces hurdles:

  • Cost of Starting Materials: Diethoxycarbonylpiperidine precursors require specialized synthesis .

  • Waste Management: Acidic hydrolysis generates mineral salt byproducts, necessitating costly disposal .

ParameterRecommendationSource
PPEGloves, goggles, lab coatEnamine
Storage2–8°C, dry environmentEnamine

The absence of a publicly available MSDS underscores the need for caution during handling .

Future Directions

Green Chemistry Approaches

Recent patents highlight solvent-free reactions and catalytic methods to improve yield and reduce waste . For example, ammonium acetate-catalyzed cyclizations in toluene achieve 57.6% yield for related pyridine derivatives . Adapting these methods to piperidine systems could enhance scalability.

Stereoselective Synthesis

Advances in asymmetric catalysis may enable enantioselective production of the (2S,3R) isomer, which is pharmacologically relevant . Enzymatic resolution or chiral auxiliaries are potential avenues.

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